

2-(Bromomethyl)-1-chloro-4-(trifluoromethyl)benzene molecular weight

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Compound of Interest

Compound Name: 2-(Bromomethyl)-1-chloro-4-(trifluoromethyl)benzene

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An In-depth Technical Guide to **2-(Bromomethyl)-1-chloro-4-(trifluoromethyl)benzene**

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Building Block in Modern Chemistry

2-(Bromomethyl)-1-chloro-4-(trifluoromethyl)benzene, identified by the CAS Number 279252-26-5, is a polysubstituted aromatic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis.^{[1][2]} Its molecular architecture is distinguished by three key functional groups attached to a benzene core: a reactive bromomethyl group, an electron-withdrawing chloro group, and a lipophilic trifluoromethyl group. This specific arrangement of functionalities makes it a highly versatile and valuable intermediate for the synthesis of complex molecular targets.

The strategic importance of this molecule lies in the distinct roles of its substituents. The bromomethyl group serves as a potent electrophilic handle, readily participating in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.^[3] Concurrently, the trifluoromethyl group is a widely recognized bioisostere for other chemical groups, often introduced to enhance the metabolic stability, membrane permeability, and binding affinity of a drug candidate.^{[2][3]} This guide provides a comprehensive overview of its properties, a

plausible synthetic route, core applications, and essential safety protocols, designed to equip researchers with the technical knowledge for its effective utilization.

Physicochemical and Spectroscopic Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. While comprehensive experimental data for this specific isomer is not widely published, the core properties derived from available safety and supplier data are summarized below. Researchers should note that properties such as melting point and boiling point may require experimental determination.

| Property | Value | Source |
|--------------------|---|--------|
| IUPAC Name | 1-(Bromomethyl)-2-chloro-4-(trifluoromethyl)benzene | N/A |
| CAS Number | 279252-26-5 | [1][4] |
| Molecular Formula | C ₈ H ₅ BrClF ₃ | [1][4] |
| Molecular Weight | 273.48 g/mol | [1] |
| SMILES | FC(C1=CC=C(C(Cl)=C1)CBr)(F)F | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Synthesis and Mechanistic Considerations

The synthesis of **2-(Bromomethyl)-1-chloro-4-(trifluoromethyl)benzene** typically relies on the selective functionalization of the corresponding toluene precursor. The most common and effective method is a free-radical bromination of the benzylic methyl group.

Illustrative Synthetic Protocol: Radical Bromination

This protocol describes a general procedure for the benzylic bromination of 2-chloro-1-methyl-4-(trifluoromethyl)benzene. The choice of N-Bromosuccinimide (NBS) is critical as it provides a low, constant concentration of bromine, which favors the desired radical substitution over

electrophilic aromatic addition. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain reaction.

Reagents and Equipment:

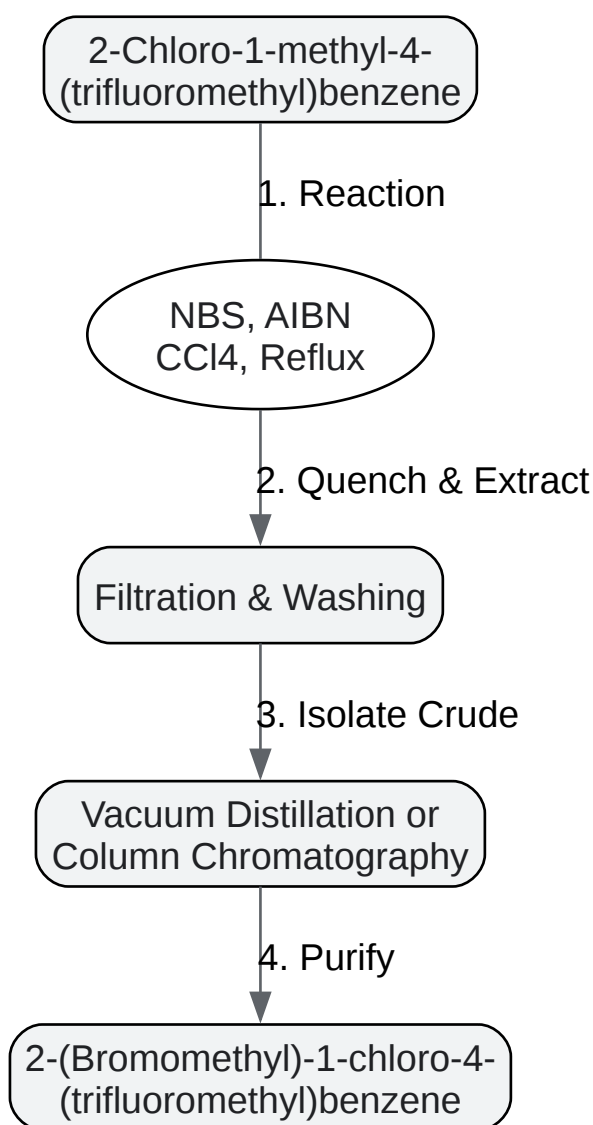
- 2-Chloro-1-methyl-4-(trifluoromethyl)benzene (1.0 eq)
- N-Bromosuccinimide (NBS) (1.1 eq)
- Azobisisobutyronitrile (AIBN) (0.05 eq)
- Anhydrous carbon tetrachloride (CCl_4) or other suitable inert solvent
- Round-bottom flask equipped with a reflux condenser and magnetic stirrer
- Heating mantle
- Inert atmosphere setup (Nitrogen or Argon)

Procedure:

- To a dry round-bottom flask under an inert atmosphere, add 2-chloro-1-methyl-4-(trifluoromethyl)benzene and anhydrous CCl_4 .
- Add N-Bromosuccinimide (NBS) and the radical initiator (AIBN) to the solution.
- Heat the reaction mixture to reflux (approx. 77°C for CCl_4) and maintain for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS by observing the disappearance of the starting material.
- Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
- Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of cold CCl_4 .
- Combine the filtrates and wash with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

- Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **2-(Bromomethyl)-1-chloro-4-(trifluoromethyl)benzene**.

Synthesis Workflow Diagram



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Caption: A typical workflow for the synthesis of the title compound.

Core Reactivity and Applications in Drug Development

The utility of **2-(Bromomethyl)-1-chloro-4-(trifluoromethyl)benzene** as a synthetic intermediate is primarily derived from the high reactivity of its benzylic bromide.

Principle of Reactivity: The Electrophilic Nature of the Bromomethyl Group

The bromomethyl group is an excellent electrophile. The bromine atom is a good leaving group, and the adjacent benzene ring stabilizes the incipient carbocation of an S_N1 pathway or the transition state of an S_N2 pathway. This makes the benzylic carbon highly susceptible to attack by a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This reactivity is the cornerstone of its use in building more complex molecular scaffolds, allowing for the covalent linkage of the trifluoromethylphenyl moiety to other parts of a target molecule.

Application Workflow: General Nucleophilic Substitution

This protocol provides a generalized, self-validating workflow for using the title compound to synthesize a new derivative, a crucial step in constructing active pharmaceutical ingredients (APIs).

Objective: To couple the 2-chloro-4-(trifluoromethyl)benzyl group with a generic nucleophile (Nu-H), such as a substituted phenol or a secondary amine.

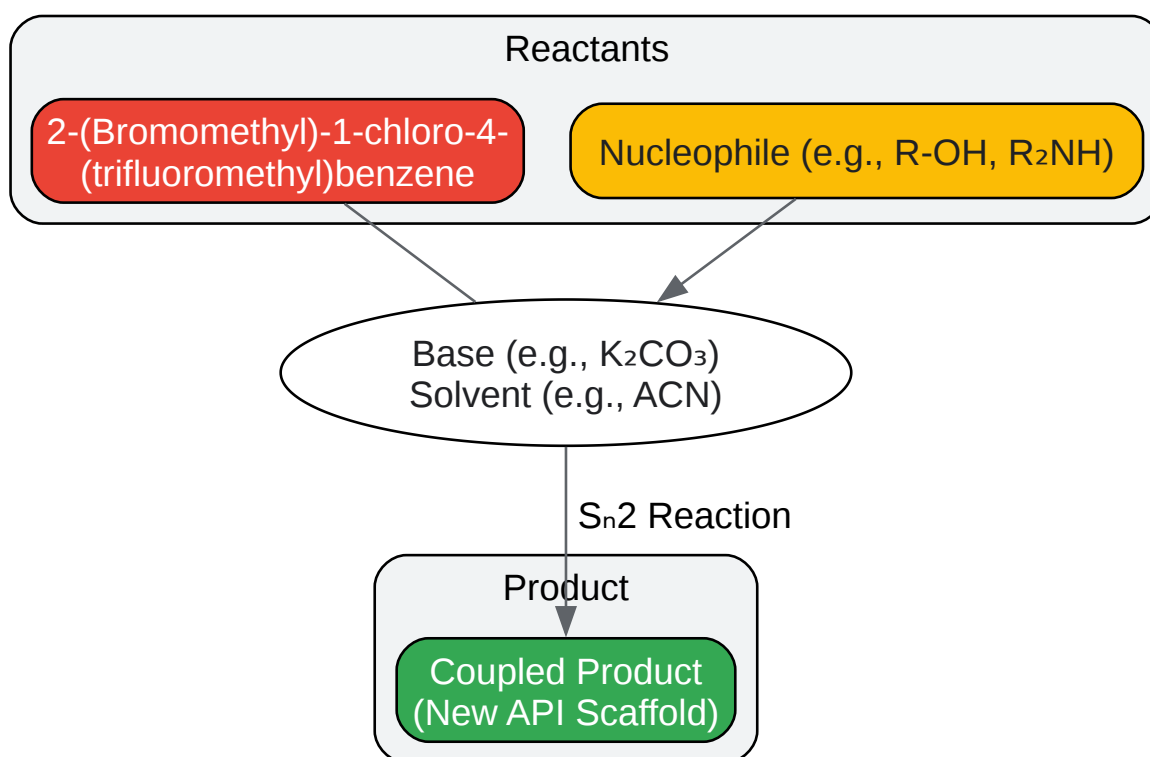
Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve the nucleophile (1.0 eq) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 1.5 eq) in a polar aprotic solvent like acetonitrile or DMF.
- **Reagent Addition:** Add a solution of **2-(Bromomethyl)-1-chloro-4-(trifluoromethyl)benzene** (1.1 eq) in the same solvent dropwise at room temperature. The slight excess ensures the complete consumption of the potentially more valuable nucleophile.
- **Reaction Monitoring (Self-Validation):** Stir the reaction at room temperature or with gentle heating (40-60°C). Monitor the reaction's progress by thin-layer chromatography (TLC),

checking for the disappearance of the starting materials and the appearance of a new product spot.

- **Work-up:** Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over sodium sulfate, and concentrate it in vacuo.
- **Purification (Self-Validation):** Purify the crude residue via flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure product.
- **Characterization (Self-Validation):** Confirm the structure and purity of the final compound using analytical techniques such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry (MS).

Reaction Workflow Diagram



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Caption: General scheme for nucleophilic substitution reactions.

Safety, Handling, and Storage

Proper handling of reactive chemical intermediates is paramount for laboratory safety. While the specific toxicology of this compound is not extensively documented, its structure suggests significant potential hazards based on analogous compounds.

Hazard Assessment

The Material Safety Data Sheet (MSDS) for CAS 279252-26-5 contains limited hazard information.^[4] However, structurally related benzyl bromides and bromomethyl-containing aromatic compounds are known to be highly hazardous. For instance, 2-(Bromomethyl)-4-chloro-1-(trifluoromethyl)benzene is classified with the hazard statement "H314 Causes severe skin burns and eye damage".^[5] Other similar compounds are also categorized as corrosive.^[6]

Inferred Hazards:

- **Corrosive:** Due to the reactive bromomethyl group, the compound is likely to be corrosive to skin, eyes, and mucous membranes.
- **Lachrymator:** Benzyl bromides are often potent lachrymators (tear-inducing agents).
- **Alkylating Agent:** As an alkylating agent, it has the potential to be toxic and mutagenic. All contact should be avoided.

Recommended Personal Protective Equipment (PPE)

- **Eye/Face Protection:** Wear tightly fitting chemical safety goggles and a face shield.^[5]
- **Skin Protection:** Use impervious gloves (e.g., nitrile) and wear a flame-retardant lab coat.^[5]
- **Respiratory Protection:** All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors.^[7] If exposure limits are exceeded, a full-face respirator may be necessary.^[5]

Handling and Storage Procedures

- **Handling:** Use only under a chemical fume hood.^[7] Avoid contact with skin, eyes, and clothing. Avoid dust or aerosol formation.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] For long-term stability, store under an inert atmosphere at refrigerated temperatures (2-8°C).[1]
- Spills: In case of a spill, wear appropriate PPE, including respiratory protection.[4] Absorb the spill with inert material and place it in a suitable container for chemical waste disposal. Ensure adequate ventilation.[4]

Conclusion

2-(Bromomethyl)-1-chloro-4-(trifluoromethyl)benzene is a high-value synthetic intermediate whose utility is defined by the strategic placement of its functional groups. While its handling requires stringent safety precautions due to the reactivity of the bromomethyl moiety, this same reactivity makes it an indispensable tool for medicinal and materials chemists. Its ability to introduce the 2-chloro-4-(trifluoromethyl)phenyl group into a variety of molecular structures allows for the systematic modification and optimization of lead compounds, contributing directly to the advancement of drug discovery and development pipelines.

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